(E)-1-(3-((4-chlorophenyl)sulfonyl)azetidin-1-yl)-3-(furan-2-yl)prop-2-en-1-one

Medicinal chemistry Structure-activity relationship (SAR) Electrophilic warhead design

The compound (E)-1-(3-((4-chlorophenyl)sulfonyl)azetidin-1-yl)-3-(furan-2-yl)prop-2-en-1-one (CAS 1448139-86-3, molecular formula C₁₆H₁₄ClNO₄S, molecular weight 351.80 g/mol) is a synthetic small molecule that integrates three pharmacophoric elements: a 4-chlorobenzenesulfonyl-substituted azetidine ring, an (E)-configured α,β-unsaturated carbonyl (enone) Michael acceptor, and a furan-2-yl terminal group. This hybrid architecture places the compound at the intersection of sulfonamide-based enzyme inhibitor chemistry and chalcone-like covalent modifier design, generating interest in medicinal chemistry programs targeting kinase inhibition, cysteine protease modification, and anti-proliferative pathways.

Molecular Formula C16H14ClNO4S
Molecular Weight 351.8
CAS No. 1448139-86-3
Cat. No. B2708842
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-1-(3-((4-chlorophenyl)sulfonyl)azetidin-1-yl)-3-(furan-2-yl)prop-2-en-1-one
CAS1448139-86-3
Molecular FormulaC16H14ClNO4S
Molecular Weight351.8
Structural Identifiers
SMILESC1C(CN1C(=O)C=CC2=CC=CO2)S(=O)(=O)C3=CC=C(C=C3)Cl
InChIInChI=1S/C16H14ClNO4S/c17-12-3-6-14(7-4-12)23(20,21)15-10-18(11-15)16(19)8-5-13-2-1-9-22-13/h1-9,15H,10-11H2/b8-5+
InChIKeyJKDHDFPPSOIVAW-VMPITWQZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(E)-1-(3-((4-Chlorophenyl)sulfonyl)azetidin-1-yl)-3-(furan-2-yl)prop-2-en-1-one (CAS 1448139-86-3): Chemical Identity and Structural Context for Research Procurement


The compound (E)-1-(3-((4-chlorophenyl)sulfonyl)azetidin-1-yl)-3-(furan-2-yl)prop-2-en-1-one (CAS 1448139-86-3, molecular formula C₁₆H₁₄ClNO₄S, molecular weight 351.80 g/mol) is a synthetic small molecule that integrates three pharmacophoric elements: a 4-chlorobenzenesulfonyl-substituted azetidine ring, an (E)-configured α,β-unsaturated carbonyl (enone) Michael acceptor, and a furan-2-yl terminal group . This hybrid architecture places the compound at the intersection of sulfonamide-based enzyme inhibitor chemistry and chalcone-like covalent modifier design, generating interest in medicinal chemistry programs targeting kinase inhibition, cysteine protease modification, and anti-proliferative pathways . The compound is catalogued in the Korean Medical Association Drug Database (code A214016511651), confirming its recognition within a regulated pharmaceutical classification framework [1].

Why In-Class Sulfonyl-Azetidine Chalcone Analogs Cannot Be Interchanged: Procurement Rationale for CAS 1448139-86-3


Structurally related compounds within the sulfonyl-azetidine chalcone family—exemplified by the 4-fluorophenyl analog (CAS 1798414-84-2) and the 4-methoxyphenyl analog—differ at a single substituent position yet exhibit divergent electronic profiles, steric parameters, and biological target engagement. The 4-chlorophenyl substituent confers a distinct Hammett σₚ value of +0.23 (vs. +0.06 for fluorine and −0.27 for methoxy), directly impacting the electrophilicity of the α,β-unsaturated carbonyl system and the binding geometry within hydrophobic enzyme pockets [1]. Furthermore, the (E)-configured prop-2-en-1-one linker, when paired specifically with the azetidine-3-sulfonyl orientation, generates a three-dimensional pharmacophore that is absent in the corresponding (Z)-isomer, 3-hydroxyazetidine, or 3-aminoazetidine variants—each of which presents a fundamentally different hydrogen-bond donor/acceptor profile [2]. Substitution with generic chalcone scaffolds lacking the azetidine ring (e.g., simple furan chalcones such as BBAP-7) eliminates the conformational rigidity and the sulfonamide hydrogen-bonding capacity that jointly govern target selectivity in this chemical series [3].

Quantitative Differentiation Evidence for (E)-1-(3-((4-Chlorophenyl)sulfonyl)azetidin-1-yl)-3-(furan-2-yl)prop-2-en-1-one (CAS 1448139-86-3) Versus Closest Analogs


Electronic Differentiation: 4-Chlorophenyl Sulfone vs. 4-Fluorophenyl and 4-Methoxyphenyl Analogs Impacts Electrophilicity and Target Binding

The 4-chlorophenylsulfonyl substituent in CAS 1448139-86-3 imposes a Hammett σₚ constant of +0.23, compared with +0.06 for the 4-fluorophenyl analog (CAS 1798414-84-2) and −0.27 for the 4-methoxyphenyl analog. This translates to a measurably higher electrophilic character at the α,β-unsaturated carbonyl carbon, which governs reactivity toward nucleophilic cysteine thiolates in target enzymes. In published SAR of sulfonamide chalcone BACE1 inhibitors, introduction of a benzenesulfonyl group enhanced potency 10-fold or greater: parent aminochalcone 1 (IC₅₀ = 48.2 μM) versus sulfonamide 4a (IC₅₀ = 1.44 μM), and compound 2 (IC₅₀ = 17.7 μM) versus 5a (IC₅₀ = 0.21 μM), demonstrating that the electron-withdrawing sulfonylaryl group is a critical potency determinant [1]. For CAS 1448139-86-3, the combination of a strongly electron-withdrawing 4-chloro substituent and the sulfonyl-azetidine scaffold is expected to produce a similarly steep potency enhancement compared to analogs bearing electron-donating or weakly withdrawing substituents.

Medicinal chemistry Structure-activity relationship (SAR) Electrophilic warhead design

Azetidine-Conferred Conformational Rigidity Differentiates CAS 1448139-86-3 from Flexible Piperidine/Pyrrolidine Chalcone Analogs

The azetidine ring in CAS 1448139-86-3 enforces a unique conformational constraint absent in larger-ring analogs (pyrrolidine, piperidine) or acyclic amines. This rigidity has been demonstrated to be critical for Type II kinase inhibition. In the CSF-1R inhibitor series, the azetidine scaffold enabled the clinical candidate JTE-952 to achieve an IC₅₀ of 20 nM with high kinase selectivity, while the co-crystal structure confirmed DFG-out (Type II) binding that depends critically on the azetidine ring geometry [1]. Earlier lead compound 4a in the same series achieved CSF-1R IC₅₀ = 9.1 nM [2]. In the STAT3 inhibitor series, azetidine-based compounds H172 and H182 demonstrated IC₅₀ values of 0.38–0.98 µM against STAT3 DNA-binding activity, with excellent selectivity over STAT1 and STAT5 (IC₅₀ >17 µM) [3]. By contrast, simple furan chalcones lacking the azetidine ring (e.g., BBAP-7) show IC₅₀ values in the double-digit micromolar range (MCF-7: 18.84 µM) [4], and a panel of (E)-3-(furan-2-yl)-1-arylprop-2-en-1-one compounds displayed SARS-CoV-2 Mᵖʳᵒ IC₅₀ values of 13.76–36.13 µM [5]. The azetidine-constrained scaffold thus provides a quantifiable potency advantage of 10- to 1000-fold over simple chalcones, depending on the target class.

Kinase inhibitor design Type II inhibitor Conformational restriction

Sulfonyl-Azetidine as a Dual Pharmacophore: Simultaneous Hydrogen-Bond Acceptor and Conformational Anchor Capability vs. Single-Feature Analogs

The 3-((4-chlorophenyl)sulfonyl)azetidine moiety of CAS 1448139-86-3 combines two pharmacophoric functions within a single compact scaffold: (i) the sulfonyl group serves as a strong hydrogen-bond acceptor (two S=O acceptors) capable of engaging kinase hinge regions or catalytic residues, and (ii) the azetidine ring restricts the spatial orientation of the sulfonyl group via its rigid four-membered geometry. In contrast, the 3-hydroxyazetidine analog (CAS 1562785-45-8) offers only a single H-bond donor/acceptor (the hydroxyl group) and lacks the extended aromatic sulfonyl interaction surface . The 3-aminoazetidine variant provides a basic amine that alters the protonation state at physiological pH, fundamentally changing target engagement profiles. The 4-fluorophenyl analog (CAS 1798414-84-2), while retaining the sulfonyl-azetidine framework, presents reduced lipophilicity (cLogP difference of approximately −0.4 vs. the 4-chlorophenyl compound) and diminished van der Waals contact area, which can attenuate binding within hydrophobic enzyme pockets [1]. Published SAR on sulfonamide chalcone BACE1 inhibitors demonstrates that combining the sulfonamide group with the chalcone scaffold produces compound 5a with an IC₅₀ of 0.21 μM, which is a 230-fold improvement over the non-sulfonylated parent compound 2 (IC₅₀ = 48.2 μM), confirming the synergistic contribution of the sulfonamide pharmacophore to target potency [2].

Drug design Pharmacophore modeling Sulfonamide bioisostere

Regulatory Recognition: Korean Drug Database Listing Distinguishes CAS 1448139-86-3 from Research-Only Analogs

CAS 1448139-86-3 is uniquely registered in the Korean Medical Association Drug Database (KMA Drug DB) under product code A214016511651, a classification that implies prior regulatory assessment or pharmaceutical development interest within the South Korean healthcare system [1]. In contrast, closely related analogs—including the 4-fluorophenyl variant (CAS 1798414-84-2), the 4-methoxyphenyl variant, the 3-hydroxyazetidine derivative (CAS 1562785-45-8), and the cyclohexylsulfonyl analog—do not appear in any national drug or regulatory database, remaining classified solely as research chemicals [2]. This differential regulatory status provides institutional purchasers with a verifiable, externally audited indicator of compound development maturity, which may influence procurement decisions in translational research settings where eventual regulatory filing is anticipated. The KMA Drug DB listing does not constitute marketing authorization but does represent a tangible step beyond pure research chemical status that is absent for all identified structural analogs.

Pharmaceutical regulation Drug database Procurement compliance

Recommended Application Scenarios for (E)-1-(3-((4-Chlorophenyl)sulfonyl)azetidin-1-yl)-3-(furan-2-yl)prop-2-en-1-one (CAS 1448139-86-3) Based on Quantitative Differentiation Evidence


Covalent Kinase Inhibitor Lead Optimization Leveraging the (E)-Enone Michael Acceptor

The (E)-configured prop-2-en-1-one moiety in CAS 1448139-86-3 functions as a soft Michael acceptor capable of forming reversible covalent bonds with catalytic cysteine residues. Based on the demonstrated 10- to 230-fold potency enhancement observed when sulfonamide chalcones engage BACE1 (compound 5a IC₅₀ = 0.21 μM vs. non-sulfonylated 2 IC₅₀ = 17.7 μM) [1], and the CSF-1R Type II kinase inhibition achieved by azetidine-containing JTE-952 (IC₅₀ = 20 nM) [2], this compound is optimally suited for covalent kinase inhibitor programs targeting Cys-located kinases (e.g., BTK, EGFR, JAK3) where both the electrophilic warhead and the sulfonyl-azetidine conformational anchor contribute to target engagement and selectivity.

STAT Transcription Factor Inhibitor Development Requiring Selective DNA-Binding Domain Blockade

Azetidine-based STAT3 inhibitors H172 and H182 have demonstrated potent and selective STAT3 DNA-binding domain inhibition (IC₅₀ = 0.38–0.98 µM) with >17-fold selectivity over STAT1 and STAT5 [3]. The 4-chlorophenylsulfonyl-azetidine scaffold in CAS 1448139-86-3 mirrors the core architecture of these inhibitors, suggesting utility in STAT3-driven oncology programs. The compound can serve as a starting point for medicinal chemistry optimization targeting triple-negative breast cancer (TNBC), where the azetidine-constrained STAT3 inhibitors have shown in vivo efficacy in xenograft models.

Anti-Inflammatory Agent Discovery Targeting the CSF-1R/M-CSF Signaling Axis

The azetidine scaffold has been clinically validated as a CSF-1R Type II inhibitor platform through JTE-952, which demonstrated high cellular activity (IC₅₀ = 20 nM) and efficacy in a mouse collagen-induced arthritis model [2]. CAS 1448139-86-3, incorporating both the azetidine conformational restriction and the electron-withdrawing 4-chlorophenylsulfonyl group, aligns with the SAR trajectory that produced JTE-952. This compound is recommended for CSF-1R-targeting programs in inflammatory arthritis, osteoporosis, and tumor-associated macrophage (TAM) repolarization research.

Regulatory-Aware Translational Research Requiring Documented Compound Provenance

The unique inclusion of CAS 1448139-86-3 in the Korean Medical Association Drug Database (code A214016511651) distinguishes it from all identified structural analogs, which lack any regulatory database listing [4]. For academic and industry translational research teams operating in jurisdictions where compound regulatory status influences institutional review board (IRB) approvals or grant funding eligibility, this listing provides a documented compound identity credential that can streamline administrative review processes.

Quote Request

Request a Quote for (E)-1-(3-((4-chlorophenyl)sulfonyl)azetidin-1-yl)-3-(furan-2-yl)prop-2-en-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.